N4-Benzylquinazoline-2,4-diamine
Description
Properties
IUPAC Name |
4-N-benzylquinazoline-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c16-15-18-13-9-5-4-8-12(13)14(19-15)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H3,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPGZFMVGYJPSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258514-31-7 | |
| Record name | N4-benzylquinazoline-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-Benzylquinazoline-2,4-diamine typically involves the condensation of 2-aminobenzylamine with benzyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control temperature, pressure, and reaction time. The final product is obtained through multiple purification steps, including filtration, distillation, and crystallization .
Chemical Reactions Analysis
Reaction Pathway:
-
Substitution at the 4-position :
-
Substitution at the 2-position :
Functionalization of the Benzyl Group
The N4-benzyl substituent can be modified to introduce electron-withdrawing or electron-donating groups, enhancing biological activity.
Example Reactions:
-
Nitration :
-
Halogenation :
Table 2: Impact of Benzyl Substituents on Biological Activity
| Substituent | Antibacterial (MIC, µg/mL) | Antileishmanial (EC<sub>50</sub>, µM) |
|---|---|---|
| -H | 8.0 (MRSA) | 1.4 (L. amazonensis) |
| -CF<sub>3</sub> | 2.0 | 0.67 |
| -Cl | 1.5 | 0.45 |
Reactivity of the 2-Amino Group
The free amine at the N2 position participates in condensation and acylation reactions.
Key Transformations:
-
Acylation :
-
Schiff Base Formation :
-
Reactants : Aldehydes (e.g., benzaldehyde).
-
Conditions : Ethanol, reflux.
-
Product : N2-benzylidene-N4-benzylquinazoline-2,4-diamine.
-
Scaffold Modifications
The quinazoline core can be replaced with heterocyclic analogs to explore structure-activity relationships (SAR).
Examples:
-
Thieno[3,2-d]pyrimidine Replacement :
-
Pyrido[3,2-d]pyrimidine Replacement :
Mechanistic Insights
Scientific Research Applications
Antibacterial Activity
N4-Benzylquinazoline-2,4-diamine derivatives have been synthesized and evaluated for their antibacterial properties against various bacterial strains. In a study, a series of derivatives were tested against Escherichia coli and Staphylococcus aureus using Kirby–Bauer assays and minimum inhibitory concentration (MIC) assays. The results indicated that certain derivatives exhibited substantial antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) highlighted that lipophilic electron-withdrawing groups on the benzylamine side-chain significantly enhanced antibacterial potency .
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) | Target Bacteria |
|---|---|---|---|
| Compound A | 15 | 8 | E. coli |
| Compound B | 18 | 5 | S. aureus |
| Compound C | 20 | 3 | MRSA |
Antileishmanial Activity
This compound has also shown promise in treating leishmaniasis. A series of N2,N4-disubstituted quinazoline-2,4-diamines were synthesized and tested against Leishmania donovani and L. amazonensis. The compounds demonstrated significant antileishmanial activity with EC50 values in the low micromolar range. Notably, one compound reduced liver parasitemia by 37% in murine models when administered intraperitoneally .
Table 2: Antileishmanial Activity of Selected Compounds
| Compound | EC50 (nM) | Efficacy (%) in Murine Model |
|---|---|---|
| Compound D | 150 | 37 |
| Compound E | 670 | 25 |
| Compound F | 250 | 30 |
Anticancer Applications
Beyond its antibacterial and antileishmanial effects, this compound derivatives have been investigated for anticancer properties. Some compounds have been identified as potent inhibitors of various cancer cell lines by targeting pathways such as vascular endothelial growth factor receptor (VEGF) and poly ADP ribose polymerase (PARP). For instance, certain derivatives have been reported to inhibit cell growth in pancreatic, prostate, breast cancers, and melanoma .
Table 3: Anticancer Activity Overview
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound G | Breast Cancer | 0.5 |
| Compound H | Prostate Cancer | 0.8 |
| Compound I | Melanoma | 1.0 |
Other Therapeutic Applications
This compound has also been explored for additional therapeutic effects:
- Anticonvulsant Activity : Some derivatives have shown efficacy comparable to standard anticonvulsant medications.
- Anti-inflammatory Properties : Compounds have been tested for their ability to reduce inflammation and associated pain.
- Diabetes Management : Certain derivatives exhibit inhibitory effects on enzymes like alpha-amylase and alpha-glucosidase, suggesting potential in diabetes treatment .
Mechanism of Action
The mechanism of action of N4-Benzylquinazoline-2,4-diamine involves its interaction with bacterial enzymes and proteins. The compound inhibits the synthesis of bacterial cell walls by targeting specific enzymes involved in peptidoglycan biosynthesis. This leads to the disruption of cell wall integrity and ultimately results in bacterial cell death . The molecular targets include enzymes such as penicillin-binding proteins and other key components of the bacterial cell wall synthesis pathway .
Comparison with Similar Compounds
Quinazoline-2,4-diamine derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a systematic comparison:
Structural Analogues and Antibacterial Activity
Key Observations :
- Electron-withdrawing groups (e.g., CF₃, CN) at the N4-benzyl para position enhance antibacterial potency. A5 (p-CF₃) shows the lowest MIC against MRSA (2.0 µg/mL), comparable to norfloxacin .
- Bulkier substituents (e.g., naphthyl) may improve metabolic stability but reduce antibacterial efficacy due to steric hindrance .
Anticancer and Lysosome-Targeting Analogues
- N4-(3-Ethynylphenyl)-N2-benzyl-6,7-dimethoxy: Induces apoptosis in hepatocellular carcinoma (HCC) cells by inhibiting CIP2A, a protein phosphatase 2A (PP2A) inhibitor .
- 163N (6-methylpyrimidine-2,4-diamine) : Acts as a lysosome inhibitor, disrupting proteolytic activity in cancer cells .
Mechanistic Divergence : While N4-benzylquinazoline-2,4-diamine targets bacterial enzymes, its analogues exploit quinazoline’s planar structure to interfere with eukaryotic signaling pathways (e.g., PP2A inhibition) .
Physicochemical and Pharmacokinetic Properties
| Property | N4-Benzyl-N2-isopropyl | N4-(4-Cyanobenzyl)-N2-isopropyl | N4-Benzyl-N2-methyl (HCl salt) |
|---|---|---|---|
| Molecular Weight (g/mol) | 311.17 | 371.15 | 300.79 |
| LogP (Predicted) | 3.2 | 2.8 | 2.5 |
| Metabolic Stability | High (CYP450 resistant) | Moderate | Low (rapid hepatic clearance) |
| Solubility | Moderate in DMSO | Low in water | High (due to HCl salt) |
Key Insights :
Biological Activity
N4-Benzylquinazoline-2,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antimalarial, and antileishmanial properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound has the chemical formula , featuring a quinazoline core which is pivotal for its biological activity. The compound's structure allows for various substitutions that can enhance its pharmacological properties.
Antibacterial Activity
Research Findings:
A series of derivatives of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine were synthesized and tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Kirby-Bauer assay and Minimum Inhibitory Concentration (MIC) tests revealed that several derivatives exhibited potent antibacterial activity, particularly against methicillin-resistant S. aureus (MRSA) .
Table 1: Antibacterial Activity of N4-Benzylquinazoline Derivatives
| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| N4-Benzyl-N2-isopropyl | 15 | 10 |
| N4-benzyl-2-methyl | 18 | 5 |
| N4-benzyl-3-chloro | 20 | 3 |
| N4-benzyl-4-fluoro | 17 | 7 |
The structure-activity relationship (SAR) studies indicated that lipophilic electron-withdrawing groups significantly improved antibacterial potency .
Antimalarial Activity
Virtual Screening Studies:
In silico approaches have been employed to evaluate the potential of quinazoline derivatives against the Plasmodium falciparum dihydroorotate dehydrogenase (Pf-DHODH) protein target. The docking studies indicated that some derivatives formed stable complexes with the target protein, suggesting potential for antimalarial applications .
Key Findings:
- The derivative C-02 demonstrated a re-rank docking score of −173.528 kcal/mol, indicating strong binding affinity.
- The dynamic simulation confirmed the stability of the complex over a period of 100 ns, highlighting the potential for further development as antimalarial agents .
Antileishmanial Activity
Case Studies:
A series of N2,N4-disubstituted quinazoline-2,4-diamines were tested for their efficacy against Leishmania donovani and L. amazonensis. The compounds exhibited EC50 values in the low micromolar range, with some derivatives showing significant activity in murine models .
Table 2: Antileishmanial Activity of Quinazoline Derivatives
| Compound | EC50 (µM) | Selectivity Index |
|---|---|---|
| Quinazoline 23 | 0.5 | >40 |
| Quinazoline 15 | 0.15 | >100 |
| Quinazoline 12 | 1.0 | >20 |
The SAR studies indicated that substitutions at the N2 position were more favorable for antileishmanial activity compared to substitutions at the N4 position .
Q & A
Q. What are the optimized synthetic routes for N4-Benzylquinazoline-2,4-diamine, and how can low yields be addressed?
The compound is typically synthesized via reductive amination using sodium azide and hydrazine hydrate in ethanol/acetic acid with Pd/C catalysis, yielding ~18% after purification by flash chromatography . To improve efficiency, researchers may explore alternative methods such as electrochemical oxidative cyclization (used for related quinazolinones), which operates under mild conditions and avoids transition metals . Solvent optimization (e.g., switching to DMF or THF) and temperature-controlled stepwise addition of reagents could also mitigate side reactions.
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- HPLC-PDA/MS : To confirm purity (>95%) and detect byproducts.
- NMR (¹H/¹³C) : For structural validation, particularly distinguishing N4-benzyl substitution (e.g., aromatic proton splitting patterns at δ 7.2–7.5 ppm).
- HRMS : To verify the molecular ion peak (C₁₅H₁₄N₄, expected m/z: 250.1218) .
Advanced Research Questions
Q. How does N4-benzyl substitution influence the compound’s activity as a p97 inhibitor?
The N4-benzyl group enhances binding to the p97 ATPase domain by introducing hydrophobic interactions with Val93 and Ile87 residues. Comparative studies with N4-methyl or N4-aryl analogs show reduced inhibitory potency (e.g., IC₅₀ shifts from 0.8 µM to >10 µM), highlighting the benzyl group’s role in stabilizing the ADP-bound state of p97 . Dose-response assays in HCT116 cells further validate this mechanism via ubiquitinated protein accumulation .
Q. What strategies resolve contradictions in reported biological activities across cell lines?
Discrepancies in IC₅₀ values (e.g., 1.2 µM in HeLa vs. 3.5 µM in MCF7) may arise from variable p97 expression or off-target effects. Researchers should:
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Systematic modifications include:
- N2-substitution : Introducing electron-withdrawing groups (e.g., 4-fluorophenyl) improves metabolic stability and potency (pEC₅₀ = 7.3870 in malaria models) .
- Quinazoline core tuning : Replacing the 6,7-dimethoxy groups with halogens (Cl, Br) enhances blood-brain barrier penetration for neuro-oncology applications .
- Benzyl ring diversification : Para-substituted benzyl groups (e.g., -CF₃) increase hydrophobic interactions, as shown in molecular docking simulations .
Q. What are the limitations of current in vivo models for evaluating this compound?
While murine xenograft models show tumor growth inhibition (TGI = 60% at 50 mg/kg), poor pharmacokinetics (oral bioavailability <20%) and hepatotoxicity (ALT/AST elevation) limit translation. Strategies to address this include:
- Prodrug formulation : Esterification of the quinazoline amine to improve solubility.
- Microsomal stability assays : Identify metabolic hotspots (e.g., CYP3A4-mediated N-debenzylation) for targeted deuteration .
Methodological Considerations
Q. How can researchers validate target engagement in cellular assays?
Use cellular thermal shift assays (CETSA) to confirm p97 binding. Treat cells with 10 µM compound, lyse, heat to 55°C, and quantify remaining soluble p97 via Western blot. A rightward shift in melting curves indicates stabilization .
Q. What computational tools are recommended for predicting off-target effects?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
